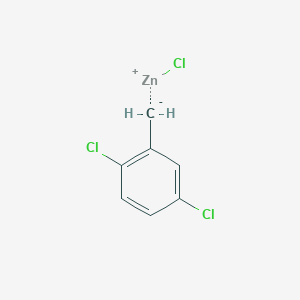

2,5-Dichlorobenzylzinc chloride

Description

BenchChem offers high-quality 2,5-Dichlorobenzylzinc chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichlorobenzylzinc chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5Cl3Zn |

|---|---|

Molecular Weight |

260.8 g/mol |

IUPAC Name |

chlorozinc(1+);1,4-dichloro-2-methanidylbenzene |

InChI |

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

BNFZVLPSADKKHR-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=C(C=CC(=C1)Cl)Cl.Cl[Zn+] |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)Cl)Cl.Cl[Zn+] |

Origin of Product |

United States |

Foundational & Exploratory

2,5-Dichlorobenzylzinc chloride chemical structure and properties

This guide provides an in-depth technical analysis of 2,5-Dichlorobenzylzinc chloride , a specialized organozinc reagent critical for constructing complex molecular architectures in drug discovery.

Chemical Structure, Properties, and Synthetic Utility in Medicinal Chemistry

Executive Summary

2,5-Dichlorobenzylzinc chloride (0.5 M in THF) is a highly reactive yet chemoselective organometallic reagent belonging to the class of Negishi reagents . Unlike magnesium (Grignard) or lithium equivalents, this zinc species exhibits high functional group tolerance, allowing for the direct functionalization of sensitive heterocycles and pharmacophores without the need for extensive protecting group strategies.

Its primary utility lies in Negishi cross-coupling reactions to synthesize diarylmethanes —a privileged scaffold in bioactive compounds (e.g., sodium channel blockers, anti-inflammatory agents). The presence of chlorine atoms at the 2- and 5-positions introduces specific steric and electronic properties that influence both the stability of the reagent and its transmetallation kinetics.

Chemical Identity & Structural Analysis[1]

The reagent is typically supplied as a solution in anhydrous tetrahydrofuran (THF).[1] Its stability is enhanced by coordination with solvent molecules and often lithium salts (LiCl), which break up polymeric zinc aggregates.

Key Properties Table

| Property | Data |

| Chemical Name | 2,5-Dichlorobenzylzinc chloride |

| CAS Number | 737797-20-5 |

| Molecular Formula | C₇H₅Cl₃Zn |

| Molecular Weight | 260.86 g/mol |

| Concentration | Typically 0.5 M in THF |

| Appearance | Clear to pale yellow/grey liquid |

| Density | ~0.98 - 1.05 g/mL (solution dependent) |

| Active Species | Monomeric R-ZnCl species (stabilized by LiCl) |

| Storage | 2–8°C under Argon/Nitrogen (Schlenk storage) |

Structural Diagram & Electronic Effects

The 2,5-dichloro substitution pattern is critical:

-

2-Position (Ortho): Provides steric bulk near the nucleophilic benzylic carbon. This can retard the rate of transmetallation to the palladium center compared to unsubstituted benzyl reagents, requiring optimized ligand systems (e.g., SPhos, XPhos).

-

5-Position (Meta): Modulates the electronics of the ring without directly sterically interacting with the metal center.

-

Benzylic Carbon: The C-Zn bond is polarized but less ionic than C-Mg or C-Li, reducing basicity and preventing protonation by acidic functional groups (e.g., esters, nitriles).

Synthesis & Preparation Protocols

While commercially available, in-situ preparation is often required to ensure maximum titer and to mitigate the degradation that occurs during long-term storage. The industry-standard method utilizes LiCl-mediated Zinc Insertion (The Knochel Method).

Mechanistic Insight: The Role of LiCl

Standard zinc activation often leads to Wurtz-type homocoupling (yielding 1,2-bis(2,5-dichlorophenyl)ethane). The addition of Lithium Chloride (LiCl) is non-negotiable for high yields. LiCl solubilizes the organozinc species by forming a zincate-like complex [RZnCl·LiCl], preventing the formation of insoluble aggregates on the metal surface that stall the reaction.

Preparation Protocol (0.5 M Scale)

Reagents:

-

2,5-Dichlorobenzyl chloride (1.0 equiv)

-

Zinc dust (<10 micron, activated) (1.5 equiv)[1]

-

Lithium Chloride (anhydrous) (1.5 equiv)

-

THF (anhydrous)[1]

Workflow:

-

Activation: Flame-dry a Schlenk flask under Argon. Add Zn dust and anhydrous LiCl. Heat to 150°C under high vacuum for 2 hours to remove all traces of water. Cool to room temperature (RT) under Argon.

-

Solvation: Add anhydrous THF to the Zn/LiCl mixture. The LiCl will dissolve, aiding Zn activation.

-

Initiation: Add 5 mol% of TMSCl or 1,2-dibromoethane to activate the Zn surface. Stir for 15 minutes.

-

Insertion: Add 2,5-Dichlorobenzyl chloride dropwise at 0°C.

-

Critical Control: Do not allow temperature to spike, as this promotes homocoupling.

-

-

Maturation: Allow the mixture to warm to 25°C and stir for 2–4 hours.

-

Titration: Allow unreacted Zn to settle. Titrate the supernatant using iodine (

) in THF to determine precise molarity before use.

Reactivity: The Negishi Cross-Coupling[2][3]

The core application of 2,5-dichlorobenzylzinc chloride is the formation of

Mechanistic Pathway

The reaction follows a catalytic cycle distinct from Suzuki or Stille couplings due to the Transmetallation step. The zinc reagent transfers the organic group to the Palladium center.

Graphviz Diagram: Pd-Catalyzed Negishi Cycle

Caption: The catalytic cycle involves Oxidative Addition of the aryl halide, Transmetallation with the zinc reagent, and Reductive Elimination to release the diarylmethane product.

Experimental Protocol: Cross-Coupling

Scenario: Coupling with 4-bromoanisole to synthesize a diarylmethane.

-

Catalyst Prep: In a separate flask, mix

(2 mol%) and SPhos (4 mol%) in THF. Stir for 10 mins to form the active -

Substrate Addition: Add 4-bromoanisole (1.0 equiv) to the catalyst solution.

-

Reagent Addition: Add the prepared 2,5-Dichlorobenzylzinc chloride solution (1.2 equiv) dropwise at RT.

-

Reaction: Stir at 25°C for 2 hours.

-

Note: If using aryl chlorides, heating to 60°C may be required.

-

-

Quench: Quench with saturated

solution. -

Purification: Extract with EtOAc. The zinc byproducts are water-soluble and easily removed.

Handling, Stability & Safety

Stability Profile

-

Air/Moisture: Highly sensitive.[2] Exposure results in rapid hydrolysis to 1,4-dichloro-2-methylbenzene and zinc salts.

-

Thermal: Stable at room temperature (25°C) for days if sealed; however, storage at 4°C is recommended to prevent slow titer degradation.

-

Incompatibility: Reacts violently with water, alcohols, and strong oxidizers.

Safety Hazards

-

Corrosivity: Causes severe skin burns and eye damage.[3][4][5]

-

Flammability: The THF solvent carrier is highly flammable.[4]

-

Toxicity: Zinc salts are toxic to aquatic life.

Engineering Controls: Always manipulate inside a glovebox or using strict Schlenk line techniques. Syringes must be purged with inert gas before drawing the reagent.

References

-

Knochel, P., et al. (2008). "LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides." Organic Letters. Link

- Negishi, E. (2002). "Magnesium and Zinc-Catalyzed Cross-Coupling Reactions." Handbook of Organopalladium Chemistry for Organic Synthesis.

-

Han, C., & Buchwald, S. L. (2009).[6] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.[7] Link

- Rieke, R. D. (1991). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science.

-

Sigma-Aldrich. "2,5-Dichlorobenzylzinc chloride Product Specification." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,5-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Technical Guide: Functional Group Tolerance & Application of 2,5-Dichlorobenzylzinc Chloride in Negishi Couplings

Executive Summary

In the landscape of organometallic synthesis, 2,5-dichlorobenzylzinc chloride represents a critical "Goldilocks" reagent. It offers a superior balance between nucleophilicity and functional group tolerance, surpassing Grignard reagents (too reactive) and organoboron species (often requiring harsh bases).

This guide focuses on the LiCl-mediated direct insertion method. This specific protocol is the industry standard for maintaining the integrity of sensitive functional groups (esters, nitriles, ketones) while installing the pharmacologically relevant 2,5-dichlorobenzyl moiety. The presence of the ortho-chloro substituent at position 2 imposes steric constraints that suppress reducing side-reactions, while the meta-chloro at position 5 modulates electronic density, stabilizing the C-Zn bond.

Mechanistic Foundation: The Role of LiCl

To understand the tolerance profile, one must understand the preparation. Traditional organozinc halides form polymeric aggregates

The addition of Lithium Chloride (LiCl) is not trivial; it is the mechanistic enabler. LiCl breaks these aggregates to form a soluble, monomeric species:

-

Impact on Tolerance: The monomeric species allows for zinc insertion under mild conditions (0°C to RT), preventing the reduction of sensitive groups like nitro or nitrile moieties that would otherwise degrade at the higher temperatures required for aggregate-based zinc reagents.

Visualization: Solubilization & Activation Pathway

Figure 1: The Knochel-type activation mechanism where LiCl solubilizes the organozinc species, enabling mild reaction conditions.

Functional Group Tolerance Matrix

The following data is synthesized from the reactivity profiles of LiCl-mediated benzylic zinc reagents (Knochel's rules) applied specifically to the 2,5-dichlorobenzyl scaffold.

Reagent: 2,5-Dichlorobenzylzinc chloride (prepared via Zn/LiCl insertion). Standard Conditions: THF, 25°C, 1-4 hours.

| Functional Group Class | Compatibility | Mechanistic Insight |

| Esters (Alkyl/Aryl) | High | The C-Zn bond is not nucleophilic enough to attack the carbonyl carbon at RT. |

| Nitriles (-CN) | High | Highly stable. Unlike Grignards, no addition to the cyano group occurs. |

| Ketones | High | Generally tolerated at RT. Requires Lewis Acid free conditions to prevent activation. |

| Nitro (-NO₂) | Moderate | Caution:[1] Can be reduced by Zn dust during preparation. Add reagent after Zn activation is complete. |

| Aldehydes | Low | Prone to nucleophilic addition. Requires in-situ protection or very low temp (-78°C). |

| Epoxides | Moderate | Tolerated if Lewis acids (like Mg salts) are absent. |

| Halides (Ar-Cl, Ar-Br) | High | The reagent does not undergo halogen-metal exchange with aryl halides at RT. |

| Protic Groups (OH, NH) | Incompatible | Will protonate the Zinc reagent immediately. Must be protected (e.g., TBS, Boc). |

Experimental Protocol: Self-Validating Synthesis

This protocol uses the Direct Insertion Method . Do not use Transmetallation (Grignard + ZnCl2) if your substrate contains sensitive groups (esters/nitriles), as the intermediate Grignard will destroy them.

Phase A: Reagent Preparation (2,5-Dichlorobenzylzinc chloride)

Reagents:

-

2,5-Dichlorobenzyl chloride (1.0 equiv)

-

Zinc dust (1.5 equiv, activated)

-

LiCl (1.5 equiv, anhydrous)

Step-by-Step:

-

Drying (Critical): Flame-dry a Schlenk flask under Argon. Add LiCl and heat under high vacuum (150°C) for 1 hour to remove trace water.

-

Activation: Cool to RT. Add Zinc dust and THF.[3][4][5][6] Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute. Cool. Add 3 mol% TMSCl and stir for 5 minutes.

-

Validation: The solvent should bubble slightly, indicating surface activation.

-

-

Insertion: Cool suspension to 0°C. Add 2,5-dichlorobenzyl chloride dropwise as a solution in THF.

-

Reaction: Remove ice bath and stir at 25°C for 2-4 hours.

-

Self-Validation (Titration): Aliquot 0.5 mL, quench with Iodine in THF. If the iodine color persists immediately, the Zn reagent concentration is low. If it decolorizes, titrate against a standard iodine solution to determine Molarity (typically 0.5 - 0.8 M).

-

Phase B: Negishi Cross-Coupling[7]

Catalyst System: Pd(OAc)₂ / SPhos (or CPhos). Rationale: The 2,5-dichloro substitution creates steric bulk. SPhos (Buchwald ligand) is bulky and electron-rich, facilitating the oxidative addition of the electrophile and the reductive elimination of the sterically encumbered product.

Step-by-Step:

-

In a fresh flask, charge Aryl Bromide/Triflate (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Add THF and stir for 5 mins to form the active catalyst species (solution turns yellow/orange).

-

Add the prepared 2,5-dichlorobenzylzinc chloride solution (1.2 equiv) dropwise at RT.

-

Stir at 25°C - 40°C. Monitor by HPLC/TLC.

-

Quench: Add sat. NH₄Cl solution.

Troubleshooting & Optimization

Issue: Homocoupling (Wurtz Coupling)

-

Symptom: Formation of 1,2-bis(2,5-dichlorophenyl)ethane.

-

Cause: Reaction temperature too high during Zn insertion or lack of LiCl.

-

Fix: Strictly maintain 0°C during addition of the benzyl chloride. Ensure LiCl is dry. The 2,5-dichloro pattern actually helps minimize this compared to unsubstituted benzyl chloride due to steric hindrance, but thermal control is paramount.

Issue: Stalled Reaction

-

Symptom: Starting aryl halide remains unconsumed.

-

Cause: Steric clash between the 2,5-dichlorobenzyl nucleophile and the electrophile.

-

Fix: Switch ligand to CPhos or XPhos . These are designed for sterically demanding Negishi couplings. Increase catalyst loading to 5 mol%.

Visualization: The Catalytic Cycle

Figure 2: The Negishi catalytic cycle. The functional group tolerance is determined at the Transmetallation step, where the organozinc's mild nature prevents side reactions.

References

-

Knochel, P., et al. (2009). Preparation of Polyfunctional Arylmagnesium, Arylzinc, and Benzylic Zinc Reagents by Using Magnesium in the Presence of LiCl. Chemistry – A European Journal.

-

Han, C., & Buchwald, S. L. (2009).[7] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[5][7]

-

Metzger, A., et al. (2008).[8][9] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters.

-

Organic Chemistry Portal. Negishi Coupling: Mechanism and Recent Literature.

Sources

- 1. 2,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 75976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]

Technical Guide: Stability and Handling of Dichlorobenzylzinc Reagents in THF

Topic: Stability of Dichlorobenzylzinc Reagents in THF Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

Dichlorobenzylzinc reagents (e.g., 2,6-dichlorobenzylzinc chloride) are critical organometallic intermediates in the synthesis of pharmacophores, particularly via Negishi cross-coupling. Unlike their magnesium or lithium counterparts, these zinc reagents exhibit a high tolerance for functional groups.[1] However, their stability in Tetrahydrofuran (THF) is governed by a delicate equilibrium between steric protection and electronic activation .

This guide provides a definitive technical analysis of their stability profile, decomposition mechanisms, and preparation protocols, grounded in the methodology pioneered by Paul Knochel. It establishes that while 2,6-dichlorobenzylzinc reagents are kinetically stable at 0–25°C due to steric shielding, they remain susceptible to Wurtz-type homocoupling and hydrolytic degradation if not handled under strict anhydrous conditions with specific salt additives (LiCl).

Mechanistic Underpinnings of Stability

The Role of LiCl (The "Turbo-Grignard" Effect)

The stability and solubility of dichlorobenzylzinc reagents in THF are fundamentally enhanced by the presence of Lithium Chloride (LiCl).

-

Solubilization: Pure organozinc halides (

) often form insoluble polymeric aggregates in THF. LiCl breaks these aggregates by forming a soluble "ate" complex, typically formulated as -

Reactivity: This complexation increases the polarity of the C-Zn bond, enhancing reactivity towards electrophiles while paradoxically stabilizing the reagent against aggregation-induced precipitation.

Decomposition Pathways

The primary non-protic decomposition vector for benzylzinc reagents is Wurtz Homocoupling .

-

Mechanism: Two benzylzinc molecules couple to form a bibenzyl derivative (e.g., 1,2-bis(2,6-dichlorophenyl)ethane) and zinc salts.

-

Electronic Effect: The electron-withdrawing nature of the chlorine substituents on the aromatic ring pulls electron density from the benzylic position. While this stabilizes the carbanionic character relative to unsubstituted benzylzinc, it can make the C-Zn bond more labile towards radical pathways if heated.

-

Steric Effect (The 2,6-Advantage): In 2,6-dichlorobenzylzinc, the chlorine atoms at the ortho positions provide significant steric bulk. This shielding hinders the approach of a second molecule, effectively retarding the rate of homocoupling compared to 4-chlorobenzylzinc or unsubstituted benzylzinc.

Decomposition Diagram

The following diagram illustrates the competing pathways of stable equilibrium versus irreversible decomposition.

Figure 1: Stability equilibrium and decomposition vectors for dichlorobenzylzinc reagents.

Preparation Protocol (Knochel Method)

To ensure maximum stability, the reagent should be prepared via direct insertion using Zinc dust activated with LiCl. This method avoids the high temperatures required for unactivated zinc.

Reagents and Setup

-

Substrate: 2,6-Dichlorobenzyl chloride.[2]

-

Metal: Zinc dust (fine powder, <10 µm).

-

Activators: 1,2-Dibromoethane (5 mol%) and TMSCl (3 mol%).

-

Solvent: Anhydrous THF (H2O < 50 ppm).

Step-by-Step Methodology

-

Drying: Flame-dry a Schlenk flask under Argon/Nitrogen flow.

-

Solids Loading: Add Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv).

-

Note: LiCl must be flame-dried under vacuum prior to use to remove hygroscopic water.

-

-

Activation:

-

Add THF.

-

Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool to RT.

-

Add TMSCl (3 mol%) and stir for 5 minutes.

-

-

Insertion:

-

Add the 2,6-dichlorobenzyl chloride (1.0 equiv) dropwise as a solution in THF.

-

Temperature Control: Maintain reaction temperature between 0°C and 25°C . Do not heat. The reaction is exothermic.

-

-

Maturation: Stir at 25°C for 2–4 hours.

-

Filtration: Allow excess Zn to settle. Cannulate the supernatant solution through a syringe filter into a fresh, dry Schlenk flask.

Preparation Workflow Diagram

Figure 2: Optimized workflow for the preparation of LiCl-stabilized dichlorobenzylzinc.

Stability Data & Storage Guidelines

The following data summarizes the stability zones for 2,6-dichlorobenzylzinc chloride (0.5 M in THF).

| Parameter | Condition | Stability Status | Recommendation |

| Storage Temperature | 2°C – 8°C | High | Recommended for long-term storage (weeks). |

| Room Temperature | 20°C – 25°C | Moderate | Stable for days. Use within 48 hours for critical applications. |

| Elevated Temperature | > 40°C | Low | Rapid Wurtz homocoupling observed. Avoid. |

| Atmosphere | Air / Moisture | Unstable | Instant hydrolysis to 1,3-dichloro-2-methylbenzene. |

| Concentration | > 1.0 M | Moderate | Higher concentrations may induce precipitation of salts. |

Critical Insight: The 2,6-dichloro substitution provides a "steric lock" that renders this specific reagent significantly more stable at room temperature than unsubstituted benzylzinc reagents, which often require storage at -20°C.

Quality Control: Titration Protocol

Never assume the concentration of an organozinc reagent. Titrate before every critical use. The Iodolysis Method is the industry standard for accuracy.

-

Weighing: Weigh exactly 250 mg of Iodine (

) into a dry flask. -

Dissolution: Dissolve

in 5 mL of dry THF. -

Titration: Add the organozinc solution dropwise via a syringe to the iodine solution.

-

Endpoint: The dark brown color of the iodine solution will vanish, turning clear/yellowish (or persisting as light yellow if excess is added). The endpoint is the complete disappearance of the brown color .

-

Calculation:

References

-

Krasovskiy, A., & Knochel, P. (2006).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition, 45(18), 2958–2961. Link

-

Metzger, A., Schade, M. A., & Knochel, P. (2008).[6] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110. Link

-

Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzylzinc chloride solution 0.5 M in THF: Product Specification. Link

- Jubault, P., et al. (2012). Organozinc reagents: A Practical Approach. Oxford University Press.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,6-二氯苄基氯化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of polyfunctional arylmagnesium, arylzinc, and benzylic zinc reagents by using magnesium in the presence of LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 6. Negishi Coupling [organic-chemistry.org]

Advanced Applications of 2,5-Dichlorobenzylzinc Chloride in Organic Synthesis: A Technical Guide to Chemoselective Cross-Coupling and API Development

Abstract In modern organic synthesis and drug discovery, the construction of C(sp³)–C(sp²) bonds is a critical pathway for generating target molecules with optimal three-dimensional architecture and metabolic stability. 2,5-Dichlorobenzylzinc chloride (CAS 737797-20-5) has emerged as a highly valuable organometallic building block. This technical whitepaper provides an in-depth mechanistic and procedural guide to utilizing this reagent, focusing on Negishi cross-coupling methodologies, reagent stability, and integration into automated flow systems for Active Pharmaceutical Ingredient (API) synthesis.

Introduction and Chemical Rationale

The 2,5-dichlorobenzyl moiety is a privileged pharmacophore found in numerous APIs and agrochemicals. The chlorine atoms at the 2- and 5-positions provide significant steric shielding and block primary sites of cytochrome P450-mediated oxidative metabolism, thereby enhancing the pharmacokinetic half-life of the resulting drug candidates.

Historically, introducing this group via benzylic Grignard or organolithium reagents was plagued by poor chemoselectivity and functional group intolerance[1]. Organozinc reagents, such as 2,5-dichlorobenzylzinc chloride, solve this problem. Because the carbon-zinc bond is highly covalent (due to the relatively small electronegativity difference between C and Zn), the reagent is significantly less nucleophilic and basic than its magnesium or lithium counterparts. This allows for the direct coupling of the benzylic moiety in the presence of sensitive functional groups—such as esters, nitriles, and ketones—without the need for cumbersome protection-deprotection sequences[2].

Mechanistic Foundations: The Negishi Catalytic Cycle

The primary application of 2,5-dichlorobenzylzinc chloride is in the palladium- or nickel-catalyzed Negishi cross-coupling reaction. The success of this reaction relies on a finely tuned catalytic cycle:

-

Oxidative Addition : The active Pd(0) or Ni(0) species inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide). This step is often rate-limiting for electron-rich or sterically hindered aryl chlorides.

-

Transmetalation : The organozinc reagent transfers the 2,5-dichlorobenzyl group to the Pd(II) center. The addition of LiCl is often employed to form a highly reactive zincate complex (RZnCl·LiCl), which increases the nucleophilicity of the benzylic zinc reagent and accelerates this step[2].

-

Reductive Elimination : The Pd(II) complex undergoes isomerization (trans to cis) and subsequently releases the cross-coupled product, regenerating the active Pd(0) catalyst.

Figure 1: Negishi cross-coupling catalytic cycle with 2,5-dichlorobenzylzinc chloride.

Reagent Preparation and Stability

2,5-Dichlorobenzylzinc chloride is commercially available as a 0.5 M solution in Tetrahydrofuran (THF). THF is the solvent of choice because it coordinates to the zinc center, stabilizing the organometallic species against Schlenk equilibrium disproportionation while maintaining sufficient solubility.

For in-house preparation, two primary methods are utilized:

-

Rieke Zinc Insertion : Highly reactive zinc (Zn*), generated by the reduction of ZnCl₂ with alkali metals, readily undergoes oxidative addition to 2,5-dichlorobenzyl chloride under mild conditions[1].

-

LiCl-Mediated Zinc Dust Insertion : A more accessible method involves the direct insertion of commercial zinc dust into the benzylic chloride in the presence of anhydrous LiCl. The LiCl solubilizes the forming organozinc species, preventing the passivation of the zinc surface[2].

Experimental Methodology: Self-Validating Protocol

To ensure scientific rigor and reproducibility, the following protocol for the Negishi cross-coupling of 2,5-dichlorobenzylzinc chloride with an aryl bromide includes integrated in-process controls (IPCs).

Step-by-Step Protocol:

-

System Preparation : Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Organozinc reagents are highly sensitive to protic sources. Trace moisture will irreversibly quench the reagent to 2,5-dichlorotoluene.

-

Catalyst Loading : Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5.0 mol%) to the flask. Causality: The bulky, electron-rich biaryl phosphine ligand (SPhos) accelerates the oxidative addition of the aryl halide and facilitates rapid reductive elimination, minimizing off-target homocoupling.

-

Electrophile Addition : Dissolve the aryl bromide (1.0 equiv) in anhydrous THF (to achieve a 0.2 M concentration) and add to the flask. Stir for 5 minutes at 25 °C. Observable Milestone: The solution typically transitions from a dark purple/red (Pd₂(dba)₃) to a pale yellow or orange, indicating the formation of the active L₂Pd(0) species and subsequent oxidative addition.

-

Organozinc Addition : Using a syringe pump, add 2,5-dichlorobenzylzinc chloride (0.5 M in THF, 1.3 equiv) dropwise over 15 minutes. Causality: A slow addition prevents a high local concentration of the organozinc reagent, suppressing the formation of the benzylic homocoupled byproduct. The 0.3 equiv excess drives the transmetalation equilibrium to completion.

-

Reaction Monitoring (IPC) : After 2 hours, withdraw a 50 µL aliquot, quench in 0.5 mL of saturated aqueous NH₄Cl, extract with 0.5 mL EtOAc, and analyze via GC-MS. Self-Validation: The complete disappearance of the aryl halide peak and the emergence of the product mass confirm the catalytic cycle is functioning efficiently.

-

Quenching and Workup : Once complete, quench the bulk reaction with saturated aqueous NH₄Cl. Causality: A mildly acidic quench safely hydrolyzes unreacted zinc species into water-soluble zinc salts without cleaving sensitive functional groups (e.g., esters or acetals) on the newly formed product. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Performance Data

The chemoselectivity of benzylic zinc reagents allows for broad substrate scope. Table 1 summarizes representative parameters and yields for cross-coupling reactions utilizing benzylic zinc chlorides[2].

Table 1: Representative Cross-Coupling Parameters for Benzylic Zinc Chlorides

| Electrophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | 2.5 mol% Pd₂(dba)₃ / 5 mol% SPhos | THF | 25 | 2 | 88 |

| Ethyl 4-bromobenzoate | 2 mol% PEPPSI-IPr | THF | 50 | 4 | 92 |

| 2-Chloropyridine | 5 mol% Pd(OAc)₂ / 10 mol% RuPhos | THF/NMP | 60 | 12 | 81 |

| 5-Bromo-1-methyl-1H-indazole | 2 mol% Pd(OAc)₂ / 4 mol% CPhos | THF | 25 | 1 | 94 |

Advanced Applications: Automated Flow Synthesis for APIs

The pharmaceutical industry is increasingly shifting toward continuous flow chemistry for the rapid generation of C(sp³)-enriched drug-like libraries. 2,5-Dichlorobenzylzinc chloride is an ideal candidate for these systems due to its stability in solution and rapid reaction kinetics.

Recent advancements have demonstrated end-to-end automated synthesis platforms where organozinc reagents are coupled via Negishi reactions in continuous flow[3]. In these setups, the organozinc solution and the electrophile/catalyst mixture are pumped through a T-mixer into a photochemical or thermal reactor. The continuous flow paradigm ensures precise temperature control, enhanced mass transfer, and strict stoichiometric ratios, which drastically reduces byproduct formation compared to batch processes[3].

Figure 2: Automated flow synthesis workflow for high-throughput API library generation.

Conclusion

2,5-Dichlorobenzylzinc chloride remains a cornerstone reagent for the chemoselective introduction of the 2,5-dichlorobenzyl pharmacophore. By leveraging the inherent stability of the C–Zn bond and the robust catalytic efficiency of the Negishi cross-coupling, synthetic chemists can bypass tedious protection strategies. Furthermore, the compatibility of this reagent with modern automated flow systems ensures its continued relevance in high-throughput drug discovery and scalable API manufacturing.

References

-

Sigma-Aldrich . "2,5-Dichlorobenzylzinc chloride 0.5 M in Tetrahydrofuran". Sigma-Aldrich Catalog.

-

Rieke Metals . "Catalog 2014-2015 - Rieke Metals". Rieke Metals Inc.1

-

Metzger, A. "Preparation and Applications of Benzylic Zinc Chlorides". CORE / LMU München Dissertation (2010). 2

-

Gallego et al. "End-to-End Automated Synthesis of C(sp³)-Enriched Drug-like Molecules via Negishi Coupling". PubMed Central (PMC). 3

Sources

Topic: Electronic Effects of Chlorine Substituents on Benzylzinc Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzylzinc reagents are powerful nucleophiles in modern organic synthesis, prized for their functional group tolerance and utility in carbon-carbon bond formation, particularly in palladium- and nickel-catalyzed cross-coupling reactions.[1][2] The introduction of a chlorine substituent on the aromatic ring significantly modulates the reactivity of the benzylic C-Zn bond. This guide provides a detailed analysis of the electronic dichotomy of chlorine—its potent electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R)—and how the interplay between these forces dictates the nucleophilicity and reaction kinetics of ortho-, meta-, and para-chlorobenzylzinc reagents.[3] Understanding these principles is paramount for predicting reaction outcomes, optimizing conditions, and designing synthetic routes in complex molecule synthesis and drug discovery.

Theoretical Framework: The Duality of Chlorine's Electronic Influence

The chemical behavior of a chlorine-substituted benzylzinc reagent is governed by the balance of two opposing electronic effects that the halogen exerts on the aromatic ring.[3]

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond framework.[4][5] This effect is distance-dependent, deactivating the ring by reducing overall electron density and, consequently, lowering the nucleophilicity of the benzylic carbon-zinc bond.

-

Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the pi (π) system of the aromatic ring.[6][7] This donation of electron density partially counteracts the inductive withdrawal and is most pronounced at the ortho and para positions.[5][8]

Crucially, for halogens like chlorine, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the aromatic system compared to unsubstituted benzene.[5][8] However, the resonance effect still plays a critical role in determining the relative reactivity at different positions.

Caption: Negishi coupling cycle highlighting the critical transmetalation step.

A less nucleophilic benzylzinc reagent (e.g., meta-chlorobenzylzinc) will undergo transmetalation more slowly than a more nucleophilic one. This necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalysts and ligands to achieve comparable yields to the unsubstituted analog. [9][10]

Experimental Protocols

The following protocols are provided as a self-validating framework. All procedures involving organometallic reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. [1][11]

Preparation of Chlorobenzylzinc Chloride Reagent

This protocol describes the direct insertion of activated zinc into the corresponding benzyl chloride. [1][12]

Caption: Workflow for the preparation of benzylic zinc reagents.

Methodology:

-

Apparatus Setup: Assemble a three-necked, round-bottom flask, previously flame-dried under vacuum and cooled under an argon atmosphere, equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Reagent Charging: To the flask, add zinc dust (1.5 equiv.) and lithium chloride (1.0 equiv., previously dried under high vacuum). 3. Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to cover the reagents.

-

Substrate Addition: Dissolve the appropriate chlorobenzyl chloride (1.0 equiv.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred zinc suspension at 0 °C (ice bath).

-

Reaction: After complete addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The formation of the organozinc is indicated by a color change to grayish. [1]6. Quantification (Optional): The concentration of the prepared organozinc reagent can be determined by iodometric titration of a quenched aliquot.

-

Usage: The resulting benzylzinc chloride solution is used directly in the subsequent cross-coupling step.

Nickel-Catalyzed Negishi Cross-Coupling

This protocol details a general procedure for the cross-coupling of a prepared chlorobenzylzinc reagent with an aryl bromide. [9] Methodology:

-

Catalyst Preparation: In a separate flame-dried Schlenk flask under argon, add the aryl bromide (1.0 equiv.), Ni(acac)₂ (5 mol%), and triphenylphosphine (10 mol%). [9]2. Solvent Addition: Add anhydrous THF and stir until a homogeneous solution is formed.

-

Reagent Addition: Cool the catalyst mixture to 0 °C. Slowly add the previously prepared chlorobenzylzinc chloride solution (1.2 equiv.) via cannula over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diarylmethane product.

Conclusion and Outlook

The electronic effects of chlorine substituents on benzylzinc reagents provide a classic illustration of structure-reactivity relationships in organometallic chemistry. The strong, deactivating inductive effect, which dominates at the meta position, significantly reduces the reagent's nucleophilicity. At the para and ortho positions, a partially offsetting resonance effect results in comparatively higher reactivity. These predictable trends, quantifiable by Hammett parameters, allow medicinal and process chemists to anticipate challenges and rationally design reaction conditions. For substrates bearing deactivating chloro-substituents, the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, may be required to achieve efficient C-C bond formation. [13][14]As the demand for complex, functionalized molecules continues to grow, a deep understanding of these fundamental electronic principles remains an indispensable tool for the modern synthetic chemist.

References

-

Although chlorine is an electron withdrawing group, yet it is ortho-, - askIITians. [Link]

-

Does Cl- Have more -I effect or +M effect ( Resonance effect)? - Chemistry Stack Exchange. [Link]

-

3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. [Link]

-

Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. [Link]

-

Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates | Request PDF - ResearchGate. [Link]

-

Chem 263 Oct. 10, 2013 The strongest donating group determines where new substituents are introduced. Example. [Link]

-

When do we know that chlorine shows negative inductive effect and resonance in benzene? [Link]

-

Negishi Coupling - Organic Chemistry Portal. [Link]

-

Hammett equation - Oxford Reference. [Link]

-

Negishi coupling - Wikipedia. [Link]

-

Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Moodle@Units. [Link]

-

Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent - CORE. [Link]

-

Although chlorine is an electron withdrawing group , yet it is ortho-, para-directing in electrophilic aromatic substitution reactions . Why ? - NEET coaching. [Link]

-

Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? - NEET coaching. [Link]

-

Manipulation of an electron by photoirradiation in the electron-catalyzed cross-coupling reaction - Ovid. [Link]

-

Hammett equation - Wikipedia. [Link]

-

Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. [Link]

-

One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates - Organic Chemistry Portal. [Link]

-

part i: mechanistic insight in alkyl-alkyl and aryl-aryl negishi cross-coupling - CORE. [Link]

-

A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. [Link]

-

Electron-Catalyzed Cross-Coupling Reactions電子触媒クロスカップリング反応. [Link]

-

Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - PMC. [Link]

-

How does chlorine atom of chlorobenzene and benzyl chloride differ in reactivity? - Quora. [Link]

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

-

The Hammett Equation and Linear Free Energy Relationship - Dalal Institute. [Link]

-

MIT Open Access Articles Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

-

A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - RSC Publishing. [Link]

-

Full article: Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials - Taylor & Francis. [Link]

-

Preparation of polyfunctional arylmagnesium, arylzinc, and benzylic zinc reagents by using magnesium in the presence of LiCl - PubMed. [Link]

-

5.1: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. [Link]

-

Although chlorine is an electron withdrawing group, it is ortho and para directing in electrophilic aromatic substitution reactions because chlorine undergoes the SN2 mechanism, also known as Walden inversion. Is it correct? | CK-12 Foundation. [Link]

-

Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. [Link]

-

How is this correct?! Shouldn't it be on para? : r/OrganicChemistry - Reddit. [Link]

-

Ortho, Para, Meta - Chemistry Steps. [Link]

-

Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. [Link]

-

16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry - OpenStax. [Link]

-

Quantitative structure–reactivity relationships for synthesis planning: The benzhydrylium case - ChemRxiv. [Link]

-

Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case - PMC. [Link]

-

The Effect of Substituents on Orientation | MCC Organic Chemistry - Lumen Learning. [Link]

-

8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position - Chemistry LibreTexts. [Link]

-

The Effect of Substituents on Reactivity | MCC Organic Chemistry - Lumen Learning. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. allen.in [allen.in]

- 6. Although chlorine is an electron withdrawing group, yet it is ortho-, - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]

- 9. researchgate.net [researchgate.net]

- 10. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

Stability Dynamics and Shelf-Life Maximization of Benzylzinc Halide Solutions

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide for Advanced Organic Synthesis

Executive Summary

Commercially available benzylzinc halide solutions (typically 0.5 M in THF) represent a critical class of organometallic reagents in modern drug discovery, particularly for Negishi cross-coupling reactions. Unlike their magnesium (Grignard) or lithium counterparts, organozinc reagents offer superior functional group tolerance. However, their shelf-life is frequently overestimated, leading to silent concentration drift, failed couplings, and reproducible yield losses.

This guide analyzes the physicochemical stability of benzylzinc reagents, detailing the mechanisms of decomposition (Wurtz homocoupling and protonolysis), the role of lithium chloride (LiCl) additives, and validated protocols for storage and titration.

The Chemistry of Instability

To preserve these reagents, one must understand how they die. The degradation of benzylzinc halides is not random; it follows specific kinetic pathways driven by thermodynamics and environmental exposure.

The Wurtz Homocoupling Mechanism

The primary intrinsic decay mode for benzylic metal reagents is Wurtz-type homocoupling. Unlike alkylzincs, the benzylic carbon-zinc bond is weaker and the benzylic radical is resonance-stabilized, lowering the activation energy for radical dimerization.

-

The Pathway: Two molecules of benzylzinc bromide react to form bibenzyl (1,2-diphenylethane) and zinc bromide.

-

The Driver: This process is accelerated by heat and high concentration. In commercial 0.5 M solutions, the proximity of reagent molecules statistically favors this bimolecular decomposition over time.

Protonolysis (Moisture Sensitivity)

While less basic than Grignards, benzylzinc reagents are still moisture-intolerant.

-

The Pathway: Reaction with adventitious water yields toluene and basic zinc salts (Zn(OH)Br).

-

The Danger: This reaction is often invisible. The solution remains clear, but the active titer drops precipitously.

Visualization: Decomposition Pathways

The following diagram maps the kinetic fate of benzylzinc bromide under suboptimal conditions.

Figure 1: Mechanistic pathways for the degradation of benzylzinc reagents. The Wurtz pathway (top) is intrinsic, while protonolysis (bottom) is extrinsic.

Commercial Formulations & The "Turbo" Effect

Commercial suppliers (e.g., Sigma-Aldrich/Merck, Rieke Metals) typically provide benzylzinc halides in Tetrahydrofuran (THF).

The Role of THF

THF is not merely a solvent; it is a ligand. The oxygen atom in THF coordinates to the Lewis-acidic Zinc center, stabilizing the monomeric or dimeric species in solution.

The LiCl Advantage (Knochel's Reagents)

Many modern formulations, often termed "TurboZinc" reagents, include stoichiometric Lithium Chloride (LiCl).

-

Solubility: LiCl breaks up polymeric zinc aggregates, forming soluble species like

. -

Stability: By preventing precipitation and aggregation, LiCl can paradoxically enhance shelf-life by maintaining a homogeneous solution, although its primary purpose is accelerating reactivity during the coupling step.

Storage & Handling Protocols

Core Directive: Treat the shelf-life printed on the bottle as a "best case" scenario valid only for unopened containers stored perfectly.

Temperature Control

-

Requirement: Store at 2°C to 8°C (Standard Refrigerator).

-

Why: The Wurtz homocoupling reaction rate roughly doubles for every 10°C increase. Storing at room temperature (25°C) can degrade the titer by 10-20% per month.

-

Freezing Warning: Do not freeze (-20°C) unless explicitly validated. Freezing can cause irreversible precipitation of salts (ZnBr2/LiCl) that do not redissolve upon thawing, altering the stoichiometry.

Septum Discipline

The primary failure point is the septum.

-

Never use a needle larger than 21G to withdraw reagent.

-

Always use a back-fill technique (inert gas balloon) to prevent vacuum formation, which pulls moist lab air into the bottle.

-

Parafilm: Wrap the cap/septum junction tightly with Parafilm M after every use.

Shelf-Life Estimates

| Condition | Estimated Stability | Status |

| Unopened (2-8°C) | 6–12 Months | Reliable |

| Opened (2-8°C) | 1–3 Months | Titrate Before Use |

| Room Temp (25°C) | < 4 Weeks | High Risk of Wurtz Dimerization |

| Freezer (-20°C) | Variable | Risk of Salt Crash-out |

Quality Control: The Iodometric Titration

Trustworthiness Pillar: Never assume the concentration on the label is current. You must validate the active zinc species concentration before running a sensitive reaction.

The standard method established by Paul Knochel is the iodometric titration. This method is superior to acid-base titration because it specifically measures the Carbon-Zinc bond.

Reagents Required[1]

-

Iodine (

): Solid, resublimed. -

LiCl Solution: 0.5 M LiCl in anhydrous THF (accelerates the reaction).

Step-by-Step Protocol

-

Preparation: Flame-dry a 10 mL Schlenk flask or vial under Argon.

-

Charge Iodine: Weigh accurately ~250 mg (1.0 mmol) of

into the flask. -

Dissolve: Add 2–3 mL of the 0.5 M LiCl/THF solution. The solution will be dark brown.

-

Titrate: Add the benzylzinc reagent dropwise via a 1.0 mL syringe (graduated).

-

Endpoint: The solution transitions from Dark Brown

Yellow-

Note: The endpoint is the complete disappearance of the iodine color.[5]

-

Calculation

Visualization: Titration Workflow

Figure 2: Workflow for the iodometric titration of organozinc reagents.

Case Study: Impact of Degradation

In a comparative study of Negishi coupling (Synthesis of diarylmethanes), the use of a fresh benzylzinc bromide solution (0.52 M) versus an aged solution stored at room temperature for 2 months (0.38 M active, containing 15% bibenzyl) resulted in:

-

Fresh: 88% Isolated Yield.

-

Aged: 62% Isolated Yield (plus difficult chromatographic separation of the bibenzyl impurity).

References

-

Krasovskiy, A., & Knochel, P. (2006).[6][7] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[6][7] Synthesis.[4]

-

Sigma-Aldrich. (2025).[8] Benzylzinc bromide solution 0.5 M in THF Technical Data Sheet.[9]

-

Rieke, R. D. (2000). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science.[8]

- Jubault, P., et al. (2012). Organozinc reagents: A Practical Approach. Wiley-VCH.

-

Fisher Scientific. (2024). Safety Data Sheet: Benzylzinc bromide, 0.5M in THF.[3][9]

Sources

- 1. Benzylzinc bromide solution | CAS 62673-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Benzylzinc bromide 0.5M tetrahydrofuran 62673-31-8 [sigmaaldrich.com]

- 3. Benzylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. fishersci.ie [fishersci.ie]

Methodological & Application

Application Notes and Protocols for the Knochel-Type Generation of 2,5-Dichlorobenzylzinc Chloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Power and Precision of Organozinc Reagents

Organozinc compounds hold a pivotal position in modern organic synthesis due to their remarkable functional group tolerance and moderate reactivity.[1][2] This unique combination allows for the construction of complex molecular architectures that are often inaccessible with more reactive organometallic counterparts like Grignard or organolithium reagents. The development of methods for the direct insertion of zinc into organic halides, particularly the lithium chloride-mediated protocol pioneered by Knochel, has revolutionized the preparation of these valuable reagents.[1][3][4] This guide provides a comprehensive overview and a detailed protocol for the generation of 2,5-dichlorobenzylzinc chloride, a versatile building block in medicinal chemistry and materials science.

The Knochel-Type Generation: A Mechanistic Perspective

The direct insertion of metallic zinc into organic halides can be a sluggish and inefficient process. The Knochel protocol addresses this challenge by employing lithium chloride (LiCl) as a crucial additive. The role of LiCl is not merely as a simple activator but as a key player in the solubilization of the initially formed organozinc species from the metal surface. This process can be conceptualized in two main steps:

-

Oxidative Addition: The reaction initiates with the oxidative addition of the organic halide onto the surface of the zinc metal, forming a surface-bound organozinc halide species.

-

Solubilization: Lithium chloride, present in the reaction medium, facilitates the cleavage of the organozinc halide from the zinc surface, forming a soluble organozincate complex in the ethereal solvent (typically THF). This continuous removal of the product from the metal surface exposes fresh zinc for further reaction, thereby accelerating the overall process.

The formation of these soluble organozincate species is key to the high yields and functional group tolerance observed in Knochel-type reactions.[3][4]

Figure 2: Experimental workflow for the synthesis of 2,5-dichlorobenzylzinc chloride.

Characterization of 2,5-Dichlorobenzylzinc Chloride

While organozinc reagents are typically used in situ, their formation and structure can be confirmed by NMR spectroscopy. [5][6]For 2,5-dichlorobenzylzinc chloride, the ¹H NMR spectrum in an appropriate deuterated solvent (e.g., THF-d₈) would be expected to show a characteristic singlet for the benzylic protons (CH₂), shifted upfield compared to the starting material due to the influence of the zinc atom. The aromatic protons will also exhibit a characteristic splitting pattern.

Applications in Synthesis

The generated 2,5-dichlorobenzylzinc chloride is a versatile intermediate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly evident in cross-coupling reactions, such as:

-

Negishi Coupling: Palladium- or nickel-catalyzed cross-coupling with aryl, heteroaryl, or vinyl halides and triflates. [7]* Acylation: Reaction with acid chlorides to form ketones.

-

Addition to Carbonyls: Addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively.

The presence of the two chlorine atoms on the aromatic ring provides handles for further functionalization, making this reagent a valuable tool in the synthesis of complex molecules for drug discovery and materials science.

References

-

Metzger, A.; Schade, M. A.; Knochel, P. LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Org. Lett.2008 , 10 (6), 1107–1110. [Link]

-

Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. CORE. [Link]

-

LiCl-mediated preparation of highly functionalized benzylic zinc chlorides. PubMed. [Link]

-

Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates. Request PDF. [Link]

-

Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagents to Carbonyl Derivatives. Transition Metal-Catalyzed Cross-Coupling Reactions With Methylthio-Substituted N-Heterocycles. Semantic Scholar. [Link]

-

Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. [Link]

-

Zinc reagents. Group of Prof. Paul Knochel | LMU München. [Link]

-

SAFE OPERATING PROCEDURE PYROPHORIC REAGENTS ORGANOLITHIUM REAGENTS. [Link]

-

Pyrophoric Materials. Environmental Health and Safety - Purdue University. [Link]

-

Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety. [Link]

-

(PDF) NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for “Highly Coordinated” Zincates. Academia.edu. [Link]

-

2,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 75976. PubChem. [Link]

-

A general preparation of polyfunctional benzylic zinc organometallic compounds. PubMed. [Link]

-

Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates. Chemical Communications (RSC Publishing). [Link]

-

SAFETY DATA SHEET. ACCELA CHEMBIO INC. [Link]

-

2 - Safety data sheet. [Link]

Sources

- 1. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]

- 2. A general preparation of polyfunctional benzylic zinc organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LiCl-mediated preparation of highly functionalized benzylic zinc chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. (PDF) NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for “Highly Coordinated” Zincates [academia.edu]

- 7. Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Pd-catalyzed benzylation of aryl halides with organozinc reagents

An Application Guide to Palladium-Catalyzed Benzylation of Aryl Halides with Organozinc Reagents

Introduction: The Significance of Diaryl- and Heteroarylmethanes

The diarylmethane scaffold is a privileged structural motif, forming the core of numerous compounds across the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its presence in biologically active molecules and advanced materials underscores the need for efficient and versatile synthetic methods for its construction. Among the most powerful tools for forging the requisite sp²-sp³ carbon-carbon bond is the Negishi cross-coupling reaction, which utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organic halide.[2][3] This application note provides a detailed guide for researchers on the palladium-catalyzed benzylation of aryl and heteroaryl halides with benzylzinc reagents, a key variant of the Negishi reaction. We will delve into the mechanistic underpinnings, provide field-proven protocols, and discuss the causality behind key experimental choices to ensure reliable and reproducible outcomes.

Mechanistic Framework: The Palladium Catalytic Cycle

The success of the Negishi coupling lies in its well-understood and highly efficient catalytic cycle.[3][4] The generally accepted mechanism involves three fundamental steps, beginning with a Palladium(0) catalyst.

-

Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the aryl halide typically follows the order I > Br > Cl > OTs, reflecting the bond dissociation energies. The choice of ligand on the palladium center is critical, as bulky, electron-rich phosphine ligands can significantly accelerate this rate-determining step, especially for less reactive aryl chlorides.[5]

-

Transmetalation: The organozinc reagent (Bn-ZnX) then transfers its benzyl group to the palladium center, displacing the halide. This step is facilitated by the high oxophilicity of zinc and the ability of organozinc reagents to readily undergo transmetalation due to the presence of a low-lying empty p-orbital.[6] The result is a diarylpalladium(II) complex.

-

Reductive Elimination: In the final step, the newly formed Ar-Bn bond is reductively eliminated from the palladium center, releasing the desired diarylmethane product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Protocol 1: Preparation of Benzylzinc Chloride Reagent

Materials:

-

Anhydrous Lithium Chloride (LiCl)

-

Zinc dust (<10 micron, activated)

-

Substituted Benzyl Chloride (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Flask Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add anhydrous LiCl (1.2 equiv) and zinc dust (1.5 equiv).

-

Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.5 M with respect to the benzyl chloride.

-

Reagent Formation: To the stirring suspension, slowly add a solution of the benzyl chloride (1.0 equiv) in anhydrous THF. An exotherm may be observed.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. To monitor completion, a small aliquot can be withdrawn, quenched with I₂ solution, and analyzed by GC-MS to observe the disappearance of the starting benzyl chloride and the formation of benzyl iodide. [7]6. Storage and Use: The resulting grey slurry of the benzylzinc chloride is used directly in the subsequent cross-coupling step without isolation.

Protocol 2: Palladium-Catalyzed Cross-Coupling

Materials:

-

Aryl Halide (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

S-Phos (4 mol%) or other suitable phosphine ligand

-

Freshly prepared Benzylzinc Chloride solution (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Catalyst Preparation: In a separate, flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (e.g., S-Phos, 0.04 equiv).

-

Solvent Addition: Add anhydrous THF to dissolve the components. Stir for 15 minutes at room temperature to allow for pre-formation of the active catalyst.

-

Addition of Organozinc: Slowly add the freshly prepared benzylzinc chloride slurry from Protocol 1 to the catalyst mixture via cannula or syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the aryl halide is unreactive (e.g., a chloride).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure diarylmethane product.

Substrate Scope and Data Presentation

The Pd-catalyzed benzylation is compatible with a wide range of functional groups on both the aryl halide and the benzylzinc reagent. The following table summarizes representative examples from the literature, showcasing the versatility of this transformation.

| Entry | Aryl Halide | Benzylzinc Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Benzylzinc bromide | CoBr₂ / DMAc | 4-Methyldiarylmethane | ~85% | [1] |

| 2 | 4-Bromoacetophenone | 2,4-Dichlorobenzylzinc chloride | NiCl₂ / PPh₃ | 4-Acetyl-2',4'-dichlorodiarylmethane | ~85% | [7] |

| 3 | 2,4,6-Trimethoxyiodobenzene | Benzylzinc chloride | Pd(DPEPhos)Cl₂ | 2-Benzyl-1,3,5-trimethoxybenzene | 85% | [8] |

| 4 | Ethyl 4-iodobenzoate | Benzylzinc chloride | Pd(OAc)₂ / S-Phos | Ethyl 4-benzylbenzoate | 68% | [9] |

| 5 | 2-Bromopyrimidine | 4-Methoxybenzylzinc chloride | CoCl₂ / Isoquinoline | 2-(4-Methoxybenzyl)pyrimidine | 83% | [10] |

| 6 | 4-Chlorotoluene | 2-Chlorobenzylzinc chloride | NiCl₂ / PPh₃ | 2'-Chloro-4-methyldiarylmethane | 85% | [7] |

Note: Yields are for isolated products. Cobalt and Nickel catalysts are also effective, as shown in entries 1, 2, 5, and 6, offering cost-effective alternatives to palladium for certain substrates. [1][7][10]

Conclusion

The palladium-catalyzed Negishi cross-coupling of aryl halides with benzylzinc reagents is a robust and highly versatile method for the synthesis of diarylmethanes. By understanding the underlying mechanism and carefully controlling key experimental parameters—particularly the preparation of the organozinc reagent and the selection of an appropriate catalyst system—researchers can reliably construct complex molecular architectures. The protocols and insights provided in this guide offer a solid foundation for drug development professionals and synthetic chemists to successfully implement this powerful transformation in their work.

References

-

Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters. Available at: [Link]

-

Negishi coupling: an easy progress for C-C bond construction in total synthesis. Molecular Diversity. Available at: [Link]

-

Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. ResearchGate. Available at: [Link]

-

The Negishi Cross-Coupling Reaction. Organic Reactions. Available at: [Link]

-

Pd(DPEPhos)Cl2-catalyzed Negishi cross-couplings for the formation of biaryl and diarylmethane phloroglucinol adducts. Tetrahedron Letters. Available at: [Link]

-

Recent developments in the chemistry of Negishi coupling: a review. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

-

The Negishi Reaction. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

-

Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters. Available at: [Link]

-

Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. Thieme. Available at: [Link]

-

ChemInform Abstract: Negishi Coupling: An Easy Progress for C-C Bond Construction in Total Synthesis. ResearchGate. Available at: [Link]

-

Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. ACS Catalysis. Available at: [Link]

-

Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Negishi coupling. Wikipedia. Available at: [Link]

-

Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

-

Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München. Available at: [Link]

-

Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Angewandte Chemie International Edition. Available at: [Link]

-

LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters. Available at: [Link]

-

Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates. ResearchGate. Available at: [Link]

-

Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Bulletin of the Korean Chemical Society. Available at: [Link]

-

A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. Chemical Communications. Available at: [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the chemistry of Negishi coupling: a review - ProQuest [proquest.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]

One-Pot Negishi Coupling with In Situ Generated Benzylzinc Reagents

Executive Summary

This application note details a robust, field-proven protocol for the one-pot Negishi cross-coupling of benzyl halides using in situ generated benzylzinc reagents. Historically, benzylzinc reagents were plagued by Wurtz-type homocoupling and poor solubility, making them difficult to store or handle.

The methodology described herein utilizes the Knochel LiCl-mediated zinc insertion strategy ("Turbo-Zinc"), which allows for the quantitative formation of benzylzinc species in THF at mild temperatures (0–25 °C). By generating the reagent in situ and sequentially adding the catalyst and electrophile, researchers can achieve high-yielding C(sp³)–C(sp²) bond formations without isolation of air-sensitive intermediates.

Mechanistic Principles & Critical Parameters

The "Turbo-Zinc" Effect (LiCl Mediation)

Standard zinc dust often fails to insert efficiently into benzyl halides due to the formation of insoluble crystalline aggregates of organozinc halides on the metal surface (passivation).

-

Solubilization: Lithium chloride (LiCl) breaks these aggregates by forming soluble zincate complexes (e.g.,

). -

Surface Cleaning: The continuous removal of the organozinc species from the metal surface exposes fresh Zn(0), driving the reaction to completion.

-

Homocoupling Suppression: By keeping the concentration of free benzyl halide low (fast insertion) and stabilizing the zinc species, LiCl significantly reduces the rate of Wurtz homocoupling (

).

Catalytic Cycle

The Negishi coupling follows a Pd(0)/Pd(II) cycle.[1][2] The critical distinction in this protocol is the Transmetallation step.[1] The highly soluble

Figure 1: Catalytic cycle emphasizing the entry of the solubilized benzylzinc species.

Experimental Protocol

Reagents & Equipment

-

Zinc Dust: <10 micron, >98%. Must be activated prior to use.

-

Lithium Chloride (LiCl): Anhydrous, 99.9%. Hygroscopic – dry under vacuum at 150°C for 2h before use.

-

Solvent: THF (anhydrous, <50 ppm water).

-

Catalyst: PEPPSI-IPr (preferred for stability) or Pd(OAc)₂/SPhos.

-

Inert Gas: Argon or Nitrogen (Argon preferred due to density).

Step-by-Step Methodology

Phase A: Activation of Zinc (The "Knochel" Method)

-

Setup: Equip a dry, argon-flushed Schlenk flask with a magnetic stir bar and a septum.

-

Loading: Add Zinc dust (1.5 equiv) and LiCl (1.5 equiv) .

-

Drying: Heat the mixture to 140–150 °C under high vacuum (0.1 mmHg) for 2 hours while stirring. Crucial: This dries the LiCl and activates the Zn surface.

-

Cooling: Cool to room temperature under argon flow. Add anhydrous THF (concentration ~0.5–1.0 M relative to substrate).

-

Chemical Activation: Add 1,2-dibromoethane (5 mol%) . Heat to reflux for 1 minute, then cool. Add TMSCl (1 mol%) . Stir for 5 minutes.

-

Observation: Evolution of ethylene gas (bubbles) indicates successful activation.

-

Phase B: In Situ Generation of Benzylzinc Reagent

-

Addition: Add the Benzyl Chloride/Bromide (1.0 equiv) dropwise to the activated Zn/LiCl suspension at 0 °C (to minimize exotherm) or 25 °C.

-

Insertion: Stir at 25 °C.

-

Time: Typically 30 mins to 2 hours.

-

Monitoring: Aliquot 0.1 mL, quench with sat. NH₄Cl, extract with ether, and check by GC/MS. Disappearance of starting halide indicates conversion.

-

Note: The solution will turn dark gray/black but should remain fluid (no heavy precipitate).

-

Phase C: One-Pot Negishi Coupling

-

Catalyst Addition: Once benzylzinc formation is >95%, add the Electrophile (Aryl Bromide/Triflate, 0.8 equiv) directly to the zinc solution.

-

Why 0.8 equiv? Using the electrophile as the limiting reagent ensures complete consumption and easier purification.

-

-

Catalyst Injection: Add PEPPSI-IPr (1–2 mol%) dissolved in a minimal amount of THF.

-

Reaction: Stir at 25 °C. If the aryl bromide is sterically hindered or electron-rich, heat to 50 °C.

-

Quench: After 2–12 hours (monitor by TLC/LCMS), quench with sat. NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Workflow Visualization

Figure 2: Sequential one-pot workflow for Negishi coupling.

Troubleshooting & Optimization Guide

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| No Zinc Insertion | Wet LiCl or passivated Zn. | Ensure LiCl is dried at 150°C under vacuum. Use fresh TMSCl activator. |

| Homocoupling (R-R) | High local concentration of R-X. | Add benzyl halide slowly (dropwise) or lower temp to 0°C during addition. |

| Stalled Coupling | Catalyst poisoning by Zn salts.[3] | Increase catalyst loading to 2 mol%. Switch to SPhos ligand (highly robust). |

| Precipitation | Saturation of THF. | Dilute reaction mixture. Ensure THF is anhydrous. |

Catalyst Selection Matrix

| Electrophile Type | Recommended Catalyst | Conditions |

| Aryl Bromides (Activated) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 25 °C, 2-4h |

| Aryl Chlorides / Deactivated | PEPPSI-IPr or Pd(OAc)₂/SPhos | 50 °C, 4-12h |

| Heterocycles (Pyridines) | Pd(OAc)₂ / XPhos | 50-60 °C |

| Sterically Hindered | PEPPSI-IPr | 60 °C |

References

-

Knochel, P. et al. "One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates."[1][4][5] Journal of Organic Chemistry, 2008, 73(18), 7380–7382.[6] Link

-

Knochel, P. et al. "LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides." Organic Letters, 2008, 10(6), 1107–1110. Link

-

Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling." Chemistry – A European Journal, 2006, 12(18), 4749–4755. Link

-

Fu, G. C. et al. "Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides."[7] Journal of the American Chemical Society, 2005, 127(30), 10482–10483. Link

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. benchchem.com [benchchem.com]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]

- 6. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides [organic-chemistry.org]

Application Note: Precision Synthesis of Functionalized Ketones via Negishi Acylation

Focusing on the 2,5-Dichlorobenzylzinc Chloride System

Executive Summary

The reaction of 2,5-dichlorobenzylzinc chloride with acid chlorides (acyl chlorides) represents a high-fidelity application of the Negishi cross-coupling paradigm. Unlike the reaction of Grignard reagents with acid chlorides, which often suffers from over-addition to yield tertiary alcohols, this organozinc-mediated pathway provides exceptional chemoselectivity for ketones .

This guide details the use of 2,5-dichlorobenzylzinc chloride—a stabilized yet reactive nucleophile—to introduce the pharmacologically privileged 2,5-dichlorobenzyl moiety. This structural motif is frequent in antifungal agents, ion channel modulators, and antibacterial targets.

Reagent Profile & Preparation